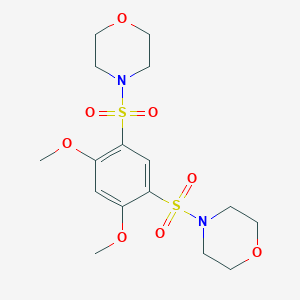![molecular formula C14H10F3NO3 B275739 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)
1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene is a chemical compound that belongs to the family of benzene derivatives. It is also known as NPM-TFMB and is widely used in scientific research applications.
作用機序
The mechanism of action of 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene is not fully understood. However, studies have shown that it can act as a potent inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It can also interact with certain receptors in the brain and modulate their activity.
Biochemical and Physiological Effects:
1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes involved in the breakdown of acetylcholine, which is a neurotransmitter involved in various physiological processes. It can also affect the activity of certain receptors in the brain, which can lead to changes in behavior and cognitive function.
実験室実験の利点と制限
One of the main advantages of using 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene in lab experiments is its high potency and selectivity. It can be used in very small amounts to achieve the desired effect, which can reduce the cost of experiments. However, one of the limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling it.
将来の方向性
There are several future directions for the use of 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene in scientific research. One of the main directions is the development of new biologically active compounds based on its structure. It can also be used in the development of new fluorescent dyes for bioimaging and cell biology. Another direction is the study of its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease.
Conclusion:
In conclusion, 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene is a chemical compound that has various scientific research applications. It is widely used in medicinal chemistry and bioimaging, and has potential therapeutic applications in the treatment of neurological disorders. While it has several advantages in lab experiments, proper safety precautions should be taken when handling it due to its potential toxicity. Further research is needed to fully understand its mechanism of action and explore its potential applications.
合成法
The synthesis of 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene involves the reaction between 4-nitrophenol and 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product.
科学的研究の応用
1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene is widely used in scientific research applications. One of its main applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various biologically active compounds. It is also used in the synthesis of fluorescent dyes, which are used in bioimaging and cell biology.
特性
分子式 |
C14H10F3NO3 |
|---|---|
分子量 |
297.23 g/mol |
IUPAC名 |
1-[(4-nitrophenoxy)methyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-3-1-2-10(8-11)9-21-13-6-4-12(5-7-13)18(19)20/h1-8H,9H2 |
InChIキー |
SAFJLOLWYFDZMU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)



![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)





![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)
